Streptomycin was originally isolated from Streptomyces griseus, a soil bacterium. The synthesis of 3''-Adenylylstreptomycin can be achieved through enzymatic processes or chemical modifications of streptomycin itself, leveraging the existing biosynthetic pathways of related aminoglycosides.
3''-Adenylylstreptomycin belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death.
The synthesis of 3''-Adenylylstreptomycin can be performed via enzymatic methods or chemical synthesis. Enzymatic synthesis typically involves the use of specific transferases that catalyze the addition of the adenylyl group to streptomycin. For instance, enzymes such as AadA (aminoglycoside adenyltransferase) have been shown to facilitate this reaction by transferring an adenylyl moiety from ATP to the hydroxyl group at the 3'' position of streptomycin .
In laboratory settings, the synthesis may involve:
The molecular structure of 3''-Adenylylstreptomycin consists of a streptamine backbone with an adenosine monophosphate moiety attached at the 3'' position. This structural modification is crucial for its biological activity and resistance profile.
The primary chemical reaction involving 3''-Adenylylstreptomycin is its formation through the adenylation process catalyzed by adenyltransferases. This reaction can be summarized as follows:
The reaction typically requires:
3''-Adenylylstreptomycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The adenylylation at the 3'' position modifies how the antibiotic interacts with bacterial ribosomes, potentially increasing its binding affinity or altering its susceptibility to enzymatic degradation.
Research indicates that modifications like those found in 3''-Adenylylstreptomycin can confer resistance against certain aminoglycoside-modifying enzymes commonly produced by resistant bacterial strains . The mechanism involves:
3''-Adenylylstreptomycin is primarily researched for its potential applications in:
3''-Adenylylstreptomycin (C~31~H~51~N~12~O~18~P; molecular weight 910.78 g/mol) maintains streptomycin's core tripartite structure consisting of:
The adenylylation occurs specifically at the 3″-hydroxyl group of the N-methyl-L-glucosamine moiety through a phosphodiester bond. This modification introduces substantial steric hindrance and alters the molecule's electrostatic properties. The attached AMP group adopts a characteristic syn conformation relative to the ribose ring, stabilized by hydrophobic interactions within enzyme active sites [9]. This structural alteration disrupts streptomycin's precise interaction with the 16S rRNA of the bacterial 30S ribosomal subunit, specifically interfering with key hydrogen bonds essential for antibacterial activity [2].
Table 1: Molecular Identifiers of 3''-Adenylylstreptomycin
Property | Value |
---|---|
Systematic Name | O-3-Adenylate; Streptomycin, monoester with 5'-adenylic acid |
Molecular Formula | C~31~H~51~N~12~O~18~P |
CAS Registry Number | 22169-43-3 |
InChI Key | XXCKFFAFJMNLBC-YSLWDUGSSA-N |
SMILES Notation | CN[C@@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]3NC(N)=N)O[C@@H](C)[C@]2(O)C=O)O[C@@H](CO)[C@H](O)[C@H]1OP(O)(=O)OC[C@H]4O[C@H]([C@H](O)[C@@H]4O)N5C=NC6=C5N=CN=C6N |
Stereochemical Complexity | 19 defined stereocenters |
The biosynthesis of 3''-adenylylstreptomycin is catalyzed exclusively by streptomycin 3''-adenylyltransferase (EC 2.7.7.47), a member of the aminoglycoside nucleotidyltransferase (ANT) enzyme family. This enzyme executes an ATP-dependent transfer of the AMP group to streptomycin through a magnesium-dependent reaction:
ATP + Streptomycin ⇌ Diphosphate + 3''-Adenylylstreptomycin
This enzyme (also designated AAD(3″) exhibits remarkable substrate flexibility, additionally modifying spectinomycin at its 9-hydroxyl position. The enzyme operates via a sequential mechanism requiring ordered cofactor binding: Magnesium-ATP complex formation precedes antibiotic binding. Structural analyses reveal that ATP binding induces a significant conformational change (11° domain rotation) in the enzyme, creating the streptomycin binding pocket at the interdomain cleft [2] [6].
The catalytic mechanism involves precise positioning of streptomycin's N-methyl-L-glucosamine ring:
Genetic determinants (aadA genes) encoding these enzymes reside on mobile genetic elements (plasmids, transposons, integrons), enabling rapid dissemination among Gram-negative and Gram-positive pathogens. Different allelic variants exist (e.g., aadA1, aadA2, aadA9), with sequence variations affecting substrate specificity profiles [1] [8] [10].
Table 2: Enzymology of Streptomycin 3''-Adenylyltransferase (EC 2.7.7.47)
Property | Characteristic |
---|---|
Systematic Name | ATP:streptomycin 3''-adenylyltransferase |
Enzyme Class | Nucleotidyltransferase |
Catalytic Reaction | ATP + Streptomycin → Diphosphate + 3''-Adenylylstreptomycin |
Cofactor Requirement | Mg²⁺ (Two ions coordinated by Asp-47, Asp-49, Glu-87 and ATP phosphates) |
Alternative Substrates | Spectinomycin (modified at 9-OH), Dihydrostreptomycin |
Genetic Designation | aadA genes (e.g., aadA1, aadA2b, aadA9) |
Protein Structure | Two-domain monomer; N-terminal adenylyltransferase domain, C-terminal helical domain |
Key Catalytic Residues | Glu-87 (catalytic base), Asp-182 (substrate positioning), Trp-112 (ring stacking) |
The discovery of streptomycin 3''-adenylyltransferase emerged from investigations into plasmid-mediated resistance during the 1960s. Harwood and Smith's landmark 1969 study provided the first biochemical evidence of enzymatic streptomycin inactivation in Escherichia coli harboring resistance (R) factors. They demonstrated that resistant bacterial extracts could inactivate streptomycin in an ATP-dependent manner, characterizing the reaction products as modified streptomycin derivatives [1]. This discovery established the foundation for the aminoglycoside-modifying enzyme (AME) paradigm, explaining a major resistance mechanism independent of membrane permeability or target alteration.
Throughout the 1970s-1980s, researchers purified and characterized these enzymes from diverse bacterial pathogens. Kono and colleagues (1987) isolated chromosomal streptomycin adenylyltransferase from Bacillus subtilis derivatives, revealing that these enzymes were not exclusively plasmid-encoded. Concurrently, epidemiological studies identified clinically significant variants, including ANT(3″)-Ia (AadA) in Salmonella enterica, which exhibited dual specificity for streptomycin and spectinomycin [8].
The advent of molecular cloning and sequencing in the 1980s-1990s revealed the genetic heterogeneity of aadA alleles (aadA1, aadA2, etc.) and their association with mobile integrons. Clark et al. (1999) documented the presence of an aadA gene in Enterococcus faecalis, confirming the intergeneric spread of resistance determinants. Structural biology breakthroughs, including the first apo-AadA structure and subsequent ligand-bound complexes, revealed the allosteric activation mechanism triggered by ATP binding and the precise structural basis for dual substrate recognition [2] [3] [6].
Table 3: Historical Milestones in 3''-Adenylylstreptomycin Research
Time Period | Milestone Achievement | Significance |
---|---|---|
1969 | Identification of R-factor mediated enzymatic streptomycin adenylylation (Harwood & Smith) | Established enzymatic modification as a resistance mechanism |
1976 | Formal EC classification (EC 2.7.7.47) by IUBMB | Recognition as a distinct nucleotidyltransferase |
1987 | Purification of chromosomal enzyme from Bacillus subtilis (Kono et al.) | Demonstrated non-plasmid encoded resistance origins |
1990s | Cloning and sequencing of multiple aadA alleles from pathogens | Revealed genetic diversity and association with mobile integrons |
1999 | Detection of aadA in Enterococcus faecalis (Clark et al.) | Confirmed cross-generic dissemination |
2018 | High-resolution crystal structures of AadA-ATP-streptomycin complexes | Elucidated catalytic mechanism and allosteric domain movements |
The global proliferation of ANT enzymes fundamentally compromised streptomycin's clinical utility against numerous bacterial pathogens. This historical trajectory underscores the co-evolutionary arms race between antibiotic development and bacterial resistance mechanisms, highlighting 3''-adenylylstreptomycin as both a chemical entity and a biological marker of resistance evolution [3] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4